molecular formula C14H10N6 B15156453 1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene

1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene

Cat. No.: B15156453
M. Wt: 262.27 g/mol
InChI Key: MRFCTEBQUXSJRT-UHFFFAOYSA-N
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Description

1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene is a compound that features a naphthalene core substituted with two 1,2,4-triazole rings at the 1 and 4 positions. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of the triazole rings imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,4-diaminonaphthalene with formamide and hydrazine hydrate, which leads to the formation of the triazole rings. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield a variety of alkylated or arylated derivatives.

Mechanism of Action

The mechanism of action of 1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit aromatase, an enzyme involved in estrogen synthesis, thereby reducing the growth of estrogen-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its naphthalene core, which provides a larger π-conjugated system compared to benzene or propane derivatives. This extended conjugation can enhance its electronic properties and make it more suitable for applications in materials science and coordination chemistry .

Properties

Molecular Formula

C14H10N6

Molecular Weight

262.27 g/mol

IUPAC Name

4-[4-(1,2,4-triazol-4-yl)naphthalen-1-yl]-1,2,4-triazole

InChI

InChI=1S/C14H10N6/c1-2-4-12-11(3-1)13(19-7-15-16-8-19)5-6-14(12)20-9-17-18-10-20/h1-10H

InChI Key

MRFCTEBQUXSJRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N3C=NN=C3)N4C=NN=C4

Origin of Product

United States

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